molecular formula C7H5NO3 B14856845 4-Hydroxypyridine-2,5-dicarbaldehyde

4-Hydroxypyridine-2,5-dicarbaldehyde

Cat. No.: B14856845
M. Wt: 151.12 g/mol
InChI Key: FJPPGOXTHQFVNQ-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-2,5-dicarbaldehyde is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with hydroxyl and aldehyde groups at the 4th and 2nd, 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-2,5-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 4-hydroxypyridine derivatives. For instance, the oxidation of 4-hydroxypyridine using reagents like manganese dioxide can yield the desired dicarbaldehyde compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong bases or acids to facilitate nucleophilic attack.

Major Products Formed:

    Oxidation: 4-Hydroxypyridine-2,5-dicarboxylic acid.

    Reduction: 4-Hydroxypyridine-2,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxypyridine-2,5-dicarbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design drugs that can modulate biological pathways.

Comparison with Similar Compounds

  • Picolinaldehyde (2-formylpyridine)
  • Nicotinaldehyde (3-formylpyridine)
  • Isonicotinaldehyde (4-formylpyridine)

Comparison: 4-Hydroxypyridine-2,5-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. In contrast, other pyridinecarboxaldehydes like picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde have only one formyl group, limiting their reactivity and application scope .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

4-oxo-1H-pyridine-2,5-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-2-8-6(4-10)1-7(5)11/h1-4H,(H,8,11)

InChI Key

FJPPGOXTHQFVNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)C=O)C=O

Origin of Product

United States

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